
(S)-4-Benzyl-2-(difluoro(4-nitrophenoxy)methyl)-4,5-dihydrooxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-4-Benzyl-2-(difluoro(4-nitrophenoxy)methyl)-4,5-dihydrooxazole is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzyl group, difluoromethyl group, and a nitrophenoxy group attached to a dihydrooxazole ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Benzyl-2-(difluoro(4-nitrophenoxy)methyl)-4,5-dihydrooxazole typically involves multiple steps, starting from readily available starting materials. One common approach is the difluoromethylation of a suitable precursor, followed by the introduction of the nitrophenoxy group and the formation of the dihydrooxazole ring. The reaction conditions often require the use of specific catalysts and reagents to achieve the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and the development of environmentally benign processes to minimize waste and improve efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-4-Benzyl-2-(difluoro(4-nitrophenoxy)methyl)-4,5-dihydrooxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert the nitro group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
(S)-4-Benzyl-2-(difluoro(4-nitrophenoxy)methyl)-4,5-dihydrooxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of (S)-4-Benzyl-2-(difluoro(4-nitrophenoxy)methyl)-4,5-dihydrooxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group and nitrophenoxy group play crucial roles in its binding affinity and specificity. The compound may modulate the activity of its targets through various pathways, leading to its observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Benzyl-2-(difluoromethyl)-4,5-dihydrooxazole: Lacks the nitrophenoxy group, which may result in different chemical and biological properties.
4-Benzyl-2-(trifluoromethyl)-4,5-dihydrooxazole: Contains a trifluoromethyl group instead of a difluoromethyl group, potentially altering its reactivity and interactions.
4-Benzyl-2-(difluoro(4-aminophenoxy)methyl)-4,5-dihydrooxazole: Features an amino group instead of a nitro group, which can significantly impact its chemical behavior and biological activity.
Uniqueness
(S)-4-Benzyl-2-(difluoro(4-nitrophenoxy)methyl)-4,5-dihydrooxazole is unique due to its specific combination of functional groups and stereochemistry
Propriétés
Formule moléculaire |
C17H14F2N2O4 |
|---|---|
Poids moléculaire |
348.30 g/mol |
Nom IUPAC |
(4S)-4-benzyl-2-[difluoro-(4-nitrophenoxy)methyl]-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C17H14F2N2O4/c18-17(19,25-15-8-6-14(7-9-15)21(22)23)16-20-13(11-24-16)10-12-4-2-1-3-5-12/h1-9,13H,10-11H2/t13-/m0/s1 |
Clé InChI |
WNBLJQDTLOPKDB-ZDUSSCGKSA-N |
SMILES isomérique |
C1[C@@H](N=C(O1)C(OC2=CC=C(C=C2)[N+](=O)[O-])(F)F)CC3=CC=CC=C3 |
SMILES canonique |
C1C(N=C(O1)C(OC2=CC=C(C=C2)[N+](=O)[O-])(F)F)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



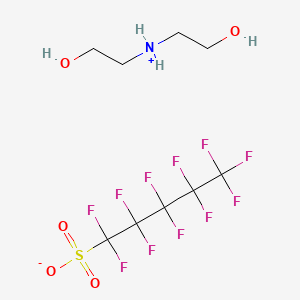
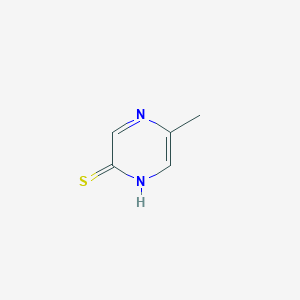



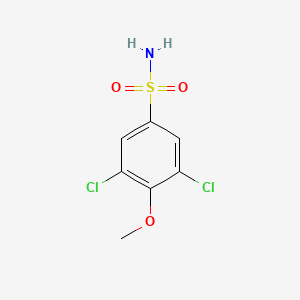

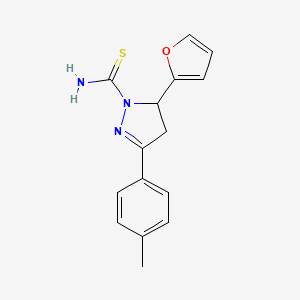
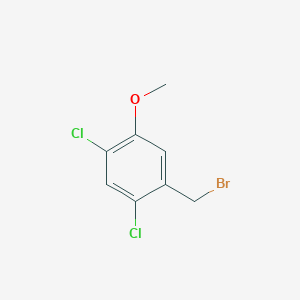
![2-Bromo-5,6,7,8,9,10-hexahydro-cyclohepta[b]indole-6-carboxylic acid amide](/img/structure/B12847781.png)
![N-benzhydryl-N-phenyl-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocin-12-amine](/img/structure/B12847786.png)


